2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and substituted with a 1,2,4-oxadiazole moiety. The oxadiazole group is further modified with a 2-ethoxyphenyl substituent and linked via a methyl sulfanyl bridge. The ethoxyphenyl group may enhance lipophilicity and binding interactions, while the sulfanyl linkage could influence metabolic stability .
Properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-30-18-12-8-7-11-16(18)22-26-20(31-27-22)14-32-24-25-17-13-19(15-9-5-4-6-10-15)33-21(17)23(29)28(24)2/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYWTWDSVZGPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole derivative.
Thienopyrimidine Core Construction: The thienopyrimidine core is constructed by reacting 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thienopyrimidine intermediate.
Coupling Reaction: The oxadiazole derivative is then coupled with the thienopyrimidine intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to the corresponding hydrazine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the oxadiazole moiety enhances the compound's bioactivity by potentially improving its interaction with biological targets.
Case Study:
A study investigated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring is associated with enhanced activity against various bacterial strains. Research indicates that compounds with similar structures exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections .
Toxicological Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines. Further toxicological studies are necessary to confirm these findings and establish safe dosage levels for clinical applications.
Organic Electronics
The unique electronic properties of the thieno[3,2-d]pyrimidine structure make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications can enhance device performance.
Research Findings:
Experimental results indicate that derivatives based on this scaffold exhibit good charge transport properties and stability under operational conditions, making them suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: Inhibition of the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a thienopyrimidinone core, oxadiazole substituent, and ethoxyphenyl group. Below is a comparative analysis with structurally analogous molecules:
Thienopyrimidinone Derivatives
- 3-Methyl-6-phenyl-thieno[3,2-d]pyrimidin-4-one: Lacks the oxadiazole-sulfanyl-ethoxyphenyl side chain. Simpler analogs like this exhibit moderate kinase inhibitory activity but lower metabolic stability due to the absence of stabilizing heterocycles .
- 6-Aryl-substituted thienopyrimidinones: Substitution with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. The ethoxyphenyl group in the target compound balances lipophilicity and solubility better .
Oxadiazole-Containing Compounds
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides: These compounds feature oxadiazole-thiazole hybrids linked via sulfanyl groups.
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives: Synthesized using malononitrile or ethyl cyanoacetate (similar to methods in ), these compounds prioritize hydrogen-bonding interactions but have lower structural rigidity compared to the target molecule .
Sulfanyl-Linked Heterocycles
- 3-((Diisopropylamino)phosphino)propanenitrile-linked nucleotides: While unrelated in core structure, these compounds highlight the role of sulfanyl linkages in stabilizing phosphoramidite intermediates. This suggests the target compound’s methyl sulfanyl bridge may improve synthetic versatility .
Comparative Data Table
Biological Activity
The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidin : A fused bicyclic system known for various pharmacological activities.
- Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.
- Ethoxyphenyl group : Contributes to the lipophilicity and biological activity of the compound.
Molecular Formula and Weight
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 434.51 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the oxadiazole ring via cyclization.
- Introduction of the thieno-pyrimidine core through nucleophilic substitution reactions.
- Final coupling reactions to attach the ethoxyphenyl group.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant antibacterial effects. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Pseudomonas aeruginosa | 62.5 µg/mL |
These results indicate that the compound exhibits a potent antibacterial effect, outperforming traditional antibiotics like oxytetracycline by a factor of 8 to 16 in some cases .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. It was screened against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 15.0 |
| A549 (Lung cancer) | 10.0 |
The results suggest that the compound has significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to:
- Inhibit bacterial cell wall synthesis.
- Induce apoptosis in cancer cells through mitochondrial pathways.
Further studies are needed to elucidate the specific molecular targets involved in these processes.
Case Studies
- Study on Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics where it showed superior efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : A multicellular spheroid model was utilized to evaluate the anticancer properties, revealing that the compound effectively penetrated tumor tissues and inhibited growth more effectively than existing therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
